3,4-Seco-3-oxobisabol-10-ene-4,1-olide
Overview
Description
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a type of compound known as sesquiterpenoids . It is a natural product isolated from the leaves of Alpinia intermedia . The molecular formula of this compound is C15H24O3, and it has a molecular weight of 252.35 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H24O3 . The compound has a molecular weight of 252.35 g/mol . The InChI key of the compound is VHMXPSJCPAORRU-VNXPTHQBSA-N .Physical and Chemical Properties Analysis
This compound is a powder . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Enantioselective Synthesis
Matsushita et al. (1997) described the first short-step syntheses of cytotoxic fatty acid derivatives from corn, including S and R enantiomers of a compound related to 3,4-Seco-3-oxobisabol-10-ene-4,1-olide. These syntheses are significant for understanding the enantioselective properties of related fatty acids (Matsushita et al., 1997).
Fungal Transformation Studies
Shirane et al. (1996) investigated the transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre, which resulted in compounds including a 3,4-seco variant. This research highlights the role of fungi in modifying similar triterpenoids (Shirane et al., 1996).
Phytochemical Investigation
Sousa et al. (2012) conducted a phytochemical investigation on Maytenus robusta, identifying compounds including 3,4-seco-friedelan-3,11β-olide. This study is essential for understanding the natural occurrence and diversity of 3,4-seco compounds in plants (Sousa et al., 2012).
Cytotoxicity Studies
Szoka et al. (2019) explored the cytotoxic effects of triterpene seco-acids, similar to this compound, on cancer cell lines. Their findings are crucial for understanding the potential therapeutic applications of these compounds (Szoka et al., 2019).
Novel Triterpenoid Isolation
Happi et al. (2018) isolated new 3,4-seco-tirucallane triterpenes from Entandrophragma congoënse, demonstrating the variety of seco-triterpenoids in nature and their potential biological activities (Happi et al., 2018).
Photochemical Reactions
Simoneit et al. (2009) studied the photochemical alteration of 3-oxygenated triterpenoids, including the formation of 3,4-seco-triterpenoids. This research is significant for understanding the environmental fate and transformation of these compounds (Simoneit et al., 2009).
Properties
IUPAC Name |
(4S,5S)-4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3/t11?,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXPSJCPAORRU-VNXPTHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)[C@@H]1CC(=O)O[C@H]1CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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